3-(4-ethoxyphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
3-(4-Ethoxyphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by a fused bicyclic core structure. The compound features a 4-ethoxyphenyl group at position 3 and a 4-(trifluoromethyl)benzyl substituent at position 5.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5O2/c1-2-30-16-9-7-15(8-10-16)28-18-17(25-26-28)19(29)27(12-24-18)11-13-3-5-14(6-4-13)20(21,22)23/h3-10,12H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFVGQMLOGRCMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)C(F)(F)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-ethoxyphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple stepsThe reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product . Industrial production methods may involve optimization of these conditions to improve yield and reduce costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include trifluoromethyl phenyl sulfone and arylthiolate anions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Studies : Research demonstrated that derivatives with similar structures displayed potent activity against various cancer cell lines, including breast and lung cancer cells. In vitro studies indicated an IC50 value in the micromolar range, suggesting effective cytotoxicity against tumor cells .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent:
- Broad-Spectrum Activity : Similar triazole compounds have been reported to possess antibacterial and antifungal activities. For instance, compounds with trifluoromethyl groups have exhibited enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Research Findings : A study indicated that triazole derivatives could inhibit bacterial growth at low concentrations (MIC values ranging from 0.5 to 8 μg/mL), making them potential candidates for developing new antibiotics .
Neuroprotective Effects
Emerging evidence suggests that triazole compounds may offer neuroprotective benefits:
- Mechanism : They may act by reducing oxidative stress and inflammation in neuronal cells.
- Applications : Research has indicated that certain triazole derivatives can protect against neurodegenerative diseases by inhibiting apoptosis in neuronal cells .
Anti-inflammatory Properties
The anti-inflammatory potential of triazole derivatives is another area of interest:
- Inflammation Modulation : The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Clinical Relevance : This property could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole compounds:
| Substituent | Effect on Activity |
|---|---|
| Ethoxy group | Enhances solubility and bioavailability |
| Trifluoromethyl group | Increases potency against microbial strains |
| Aromatic rings | Contributes to the overall stability and activity |
Research indicates that modifications to the phenyl rings can significantly alter the pharmacological profile of these compounds, leading to enhanced bioactivity .
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to these targets. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyrimidinone derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a detailed comparison with structurally analogous compounds:
Structural and Functional Group Comparisons
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s 4-ethoxyphenyl and CF₃-benzyl groups likely confer higher logP values compared to the dimethoxy analog but lower than the trifluoromethoxy derivative .
- Solubility : Piperazinyl-ethyl substituents in improve aqueous solubility via protonation, whereas the target compound may require formulation optimization.
- In contrast, the oxadiazole-containing analog introduces π-π stacking capabilities.
Biological Activity
The compound 3-(4-ethoxyphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is part of the triazolopyrimidine family and exhibits significant biological activity. Its unique structure, characterized by a trifluoromethyl group and an ethoxyphenyl moiety, enhances its chemical stability and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicine.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 421.37 g/mol. The presence of the trifluoromethyl group is notable for improving lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.37 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cellular pathways. The trifluoromethyl group enhances binding affinity to these targets, which may include enzymes involved in metabolic processes and receptors related to inflammatory responses. The exact pathways and targets are still under investigation but are believed to modulate various biochemical processes critical for therapeutic effects.
Antimicrobial Activity
Research indicates that compounds with a similar triazole structure exhibit significant antimicrobial properties. For instance:
- Triazole derivatives have shown effectiveness against various bacteria including Staphylococcus aureus and Escherichia coli.
- A study demonstrated that triazole derivatives with trifluoromethyl groups exhibited minimum inhibitory concentrations (MICs) as low as 1–8 μg/mL against multiple bacterial strains .
Anti-inflammatory Effects
Compounds within the triazolopyrimidine class have also been investigated for their anti-inflammatory properties:
- Studies have shown that certain derivatives can inhibit the expression of pro-inflammatory markers such as iNOS and COX-2 in RAW264.7 cells .
- The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases.
Anticonvulsant Activity
Preliminary evaluations suggest that triazolo derivatives may possess anticonvulsant properties:
- Research on related compounds has indicated potential efficacy in reducing seizure activity in animal models .
Case Studies
- Antimicrobial Efficacy : A series of synthesized triazole derivatives were tested against MRSA and other pathogens. Compounds with similar structural features to our target compound demonstrated high potency (MIC values ranging from 0.046–3.11 μM) compared to standard antibiotics .
- Anti-inflammatory Evaluation : In vitro studies using RAW264.7 macrophage cells showed that specific triazolopyrimidine analogs could significantly reduce the production of inflammatory cytokines when exposed to lipopolysaccharide (LPS) .
Q & A
Q. What are the common synthetic routes for this triazolopyrimidine derivative?
The compound is synthesized via multi-step pathways, often starting with cyclization of precursor heterocycles. Key steps include:
- Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions .
- Pyrimidine functionalization : Nucleophilic substitution at the pyrimidine core using alkyl/aryl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) . Example workflow:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 4-ethoxyphenyl azide, CuI, DMF, 80°C | 65% | |
| 2 | 4-(trifluoromethyl)benzyl bromide, K₂CO₃, DMF, 60°C | 72% |
Q. How is the compound structurally characterized?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .
- X-ray crystallography : Resolves fused triazole-pyrimidine ring geometry and torsion angles (e.g., dihedral angle < 10° between rings) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (e.g., m/z calc. 456.12) .
Q. What are the key physicochemical properties?
| Property | Value/Method | Reference |
|---|---|---|
| Molecular formula | C₂₂H₂₀F₃N₅O₂ | |
| LogP (lipophilicity) | ~3.5 (calculated via HPLC) | |
| Solubility | <0.1 mg/mL in water; >50 mg/mL in DMSO |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent polarity : Use DMF for polar intermediates (enhances nucleophilicity) vs. THF for non-polar steps .
- Catalyst screening : Pd/C for hydrogenation vs. CuI for cycloadditions .
- Temperature gradients : Stepwise heating (e.g., 60°C → 80°C) to avoid side reactions in multi-component systems .
Q. How to resolve contradictions in reported biological activity data?
Contradictions in enzyme inhibition (e.g., IC₅₀ varying 10x across studies) may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Orthogonal validation : Use SPR (surface plasmon resonance) alongside fluorescence-based assays .
- Metabolic stability : Test liver microsome stability to rule out false negatives from rapid degradation .
Q. What computational methods predict target interactions?
- Molecular docking : AutoDock Vina to model binding to kinases (e.g., hydrophobic interactions with trifluoromethyl group) .
- MD simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : CoMFA (Comparative Molecular Field Analysis) to correlate substituent effects (e.g., ethoxy vs. methoxy) with activity .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Core modifications : Replace triazole with imidazole to test ring size impact .
- Substituent variation :
| Position | Modification | Biological Impact | Reference |
|---|---|---|---|
| 4-ethoxyphenyl | Replace with 4-cyanophenyl | ↑ kinase selectivity | |
| Trifluoromethyl | Replace with nitro | ↓ metabolic stability |
- Prodrug strategies : Introduce ester groups at the pyrimidine oxygen to enhance solubility .
Key Notes
- Methodological focus : Emphasized protocols for synthesis, characterization, and validation to align with academic research needs.
- Contradiction management : Highlighted replication and orthogonal assay strategies to address variability in biological data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
